4-Bromo-3-nitrobenzyl bromide chemical properties
4-Bromo-3-nitrobenzyl bromide chemical properties
An In-Depth Technical Guide to 4-Bromo-3-nitrobenzyl bromide: Properties, Synthesis, and Applications
Executive Summary
4-Bromo-3-nitrobenzyl bromide (CAS No. 326595-66-8) is a highly functionalized aromatic compound featuring a reactive benzylic bromide moiety. This unique trifecta of substituents—a benzylic bromide for nucleophilic attack, an aryl bromide for cross-coupling reactions, and a nitro group that modulates electronic properties and serves as a synthetic handle—makes it a valuable intermediate in advanced organic synthesis. Its utility is particularly noted in the construction of complex molecular scaffolds for medicinal chemistry and drug discovery. This guide provides a comprehensive overview of its chemical properties, a validated methodology for its synthesis via radical bromination, an analysis of its characteristic reactivity, and a detailed protocol for its safe handling, tailored for researchers and drug development professionals.
Molecular Identity and Physicochemical Properties
4-Bromo-3-nitrobenzyl bromide, systematically named 1-Bromo-4-(bromomethyl)-2-nitrobenzene, is a derivative of toluene carrying three distinct functional groups on the phenyl ring. The spatial arrangement of these groups dictates its unique reactivity profile.[1]
Caption: Chemical structure and key functional groups of 4-Bromo-3-nitrobenzyl bromide.
The physicochemical properties of this compound are summarized below. While experimentally determined data such as melting and boiling points are not widely published, computational predictions provide valuable estimates.
| Identifier | Value | Source |
| IUPAC Name | 1-Bromo-4-(bromomethyl)-2-nitrobenzene | N/A |
| Synonym | 4-Bromo-3-nitrobenzyl bromide | [1] |
| CAS Number | 326595-66-8 | [1] |
| Molecular Formula | C₇H₅Br₂NO₂ | [1] |
| Molecular Weight | 294.93 g/mol | [1] |
| SMILES | O=[O-] | [1] |
| Topological Polar Surface Area (TPSA) | 43.14 Ų | [1] |
| Computed logP | 3.2522 | [1] |
Synthesis and Purification
The most logical and widely adopted strategy for synthesizing benzyl bromides from their corresponding toluenes is through free-radical bromination at the benzylic position.[2][3] This method offers high regioselectivity, targeting the C-H bonds of the methyl group, which are significantly weaker than the aromatic C-H bonds. The intermediate benzylic radical is resonance-stabilized by the aromatic ring, lowering the activation energy for its formation.[2][4]
The reagent of choice for this transformation is N-Bromosuccinimide (NBS).[3][5] Using NBS is superior to using elemental bromine (Br₂) because it maintains a very low, steady-state concentration of Br₂ and HBr in the reaction mixture. This minimizes side reactions such as electrophilic aromatic substitution on the electron-rich ring, which could otherwise compete with the desired benzylic bromination.[3] The reaction is initiated by light (hν) or a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide.[5]
Caption: General workflow for the synthesis of 4-Bromo-3-nitrobenzyl bromide.
Experimental Protocol: Synthesis
This protocol is a representative procedure based on established methods for benzylic bromination.[5]
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-bromo-3-nitrotoluene (1.0 eq.).
-
Reagent Addition: Add anhydrous carbon tetrachloride (CCl₄) as the solvent, followed by N-Bromosuccinimide (NBS, 1.0 eq.) and a catalytic amount of azobisisobutyronitrile (AIBN, ~0.05 eq.).
-
Reaction: Place the flask under an inert atmosphere (N₂ or Ar) and heat the mixture to reflux (approx. 77-80°C) with vigorous stirring for 12 hours. The reaction progress can be monitored by TLC or GC-MS.
-
Workup: Cool the reaction mixture to room temperature. The solid succinimide byproduct will precipitate. Filter the mixture and discard the solid.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water (H₂O) and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the residue by silica gel flash chromatography or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to afford the pure 4-bromo-3-nitrobenzyl bromide.
Spectroscopic Characterization
| Technique | Expected Features |
| ¹H NMR | - A singlet for the benzylic protons (-CH₂Br) expected around δ 4.5-4.8 ppm. - Three aromatic protons in a complex splitting pattern between δ 7.5-8.2 ppm, characteristic of a 1,2,4-trisubstituted benzene ring. |
| ¹³C NMR | - A signal for the benzylic carbon (-CH₂Br) around δ 30-35 ppm. - Six distinct aromatic carbon signals between δ 120-150 ppm. The carbons attached to the bromine and nitro groups will be significantly shifted. |
| FT-IR (KBr, cm⁻¹) | - Strong asymmetric and symmetric N-O stretching bands for the nitro group at approx. 1530 cm⁻¹ and 1350 cm⁻¹. - C-Br stretch for the benzylic bromide around 650-690 cm⁻¹. - C-H stretching for the aromatic ring just above 3000 cm⁻¹. - C=C aromatic ring stretching vibrations around 1600 cm⁻¹ and 1475 cm⁻¹. |
Chemical Reactivity and Mechanistic Considerations
The reactivity of 4-bromo-3-nitrobenzyl bromide is dominated by the benzylic bromide group, which is an excellent electrophile.
Nucleophilic Substitution (Sₙ2)
As a primary benzylic halide, it readily undergoes nucleophilic substitution reactions, typically via an Sₙ2 pathway. The benzylic position is highly activated towards substitution because the p-orbitals of the aromatic ring help to stabilize the transition state, lowering the activation energy of the reaction.[4] It will react with a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions, to form new carbon-nitrogen, carbon-oxygen, carbon-sulfur, and carbon-carbon bonds, respectively.
A documented example involves the condensation of 4-bromo-3-nitrobenzyl bromide with mercaptoacetic acid to form 4-bromo-3-nitrobenzylthioacetic acid, demonstrating its utility in installing the benzyl moiety onto a sulfur nucleophile.[9]
Caption: Generalized Sₙ2 mechanism for 4-Bromo-3-nitrobenzyl bromide.
Further Transformations
-
Aryl Bromide: The bromine atom on the aromatic ring is a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the formation of complex biaryl structures or the introduction of alkynyl and alkenyl groups.[10]
-
Nitro Group: The nitro group can be readily reduced to an amine (-NH₂), which can then be used for a host of further functionalizations, such as diazotization or amide bond formation.
Applications in Research and Development
The multifunctional nature of 4-bromo-3-nitrobenzyl bromide makes it a strategic building block in multistep syntheses.
-
Medicinal Chemistry: It serves as a key intermediate in the synthesis of pharmacologically active molecules. For instance, it was utilized in the synthesis of a clinical-stage multi-kinase inhibitor, ON 01910.Na, highlighting its role in constructing complex drug candidates.[9] Benzyl halides are common reagents in pharmaceutical synthesis.[10]
-
Organic Synthesis: It is an ideal reagent for introducing the 4-bromo-3-nitrobenzyl group, which can be sequentially modified. The benzylic position can be functionalized first, followed by a cross-coupling reaction at the aryl bromide, and finally, a reduction/transformation of the nitro group, allowing for a divergent and efficient synthetic strategy.
Safety, Handling, and Storage
As a member of the benzyl bromide class of compounds, 4-bromo-3-nitrobenzyl bromide must be handled with extreme caution. Benzyl bromides are potent lachrymators, causing intense eye irritation and tearing.[11][12]
| Hazard Class | Description | Source |
| Acute Toxicity | Likely harmful if swallowed, inhaled, or in contact with skin. | [12][13] |
| Skin Corrosion/Irritation | Causes skin irritation and potentially severe burns. | [13][14] |
| Eye Damage/Irritation | Causes serious eye irritation and damage. Potent lachrymator. | [11][12][14] |
| Respiratory Irritation | May cause respiratory tract irritation. | [12][14] |
Handling Protocol
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of vapors or dust.[14][15] Ensure that an emergency eyewash station and safety shower are immediately accessible.[14]
-
Personal Protective Equipment (PPE):
-
Handling: Avoid all personal contact.[15] Prevent dust formation. Use non-sparking tools and ground equipment to prevent static discharge.[14]
Storage
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[13][15]
-
Keep away from incompatible materials such as strong oxidizing agents, bases, amines, and metals.[12]
-
The compound may be moisture and light-sensitive; storage under an inert atmosphere is recommended for long-term stability.[13]
Emergency Procedures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[13][14]
-
Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[13]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[13]
-
Spill: Evacuate the area. Wearing full PPE, cover the spill with an inert absorbent material (e.g., sand or vermiculite), collect it in a sealed container, and dispose of it as hazardous waste.[12][15]
Conclusion
4-Bromo-3-nitrobenzyl bromide is a powerful and versatile synthetic intermediate. Its value lies in its pre-installed, orthogonally reactive functional groups that allow for sequential and selective chemical transformations. While its potent lachrymatory and corrosive nature demands rigorous safety protocols, a thorough understanding of its properties and reactivity enables chemists to leverage this reagent for the efficient synthesis of complex molecules, particularly in the fields of pharmaceutical sciences and materials research.
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